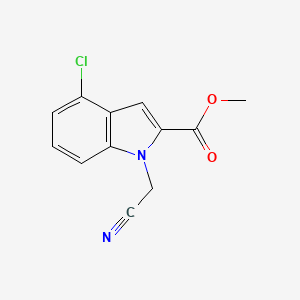

Methyl 4-chloro-1-(cyanomethyl)indole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

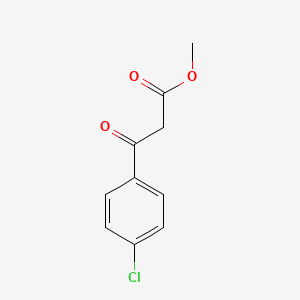

“Methyl 4-chloro-1-(cyanomethyl)indole-2-carboxylate” is a chemical compound with the CAS Number: 1803584-84-0 . It has a molecular weight of 248.67 . The IUPAC name for this compound is “methyl 4-chloro-1-(cyanomethyl)-1H-indole-2-carboxylate” and its Inchi Code is 1S/C12H9ClN2O2/c1-17-12(16)11-7-8-9(13)3-2-4-10(8)15(11)6-5-14/h2-4,7H,6H2,1H3 .

Molecular Structure Analysis

The molecular structure of “Methyl 4-chloro-1-(cyanomethyl)indole-2-carboxylate” can be represented by the Inchi Code 1S/C12H9ClN2O2/c1-17-12(16)11-7-8-9(13)3-2-4-10(8)15(11)6-5-14/h2-4,7H,6H2,1H3 . This indicates that the compound has 12 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms.Scientific Research Applications

Fluorescent and Infrared Probes

Methyl indole-4-carboxylate, a derivative, shows promise as a fluorescent probe due to its emission around 450 nm with a long fluorescence lifetime. This makes it suitable for studying local protein environments (Huang et al., 2018) and (Liu et al., 2020).

Antituberculosis Agents

Indole-2-carboxamides, another derivative, have been identified as a promising class of antituberculosis agents, displaying improved in vitro activity compared to standard TB drugs (Kondreddi et al., 2013).

Synthesis and Chemistry

Papers discuss the synthesis and chemical reactions involving methyl indole-4-carboxylate derivatives, highlighting their versatility in organic chemistry. This includes cyclization/carboalkoxylation reactions (Liu & Widenhoefer, 2004), and the synthesis of conformationally constrained tryptophan derivatives (Horwell et al., 1994).

Nucleophilic Reactivities

The nucleophilic reactivities of indoles have been studied, providing insight into the chemical behavior of these compounds (Lakhdar et al., 2006).

Anticancer Activity

Methyl indole-3-carboxylate derivatives have been investigated for their anticancer activity, showing potential as analogs of potent antitumor agents (Niemyjska et al., 2012).

Cyanide Detection

Certain derivatives have been designed for the colorimetric detection of cyanide, highlighting their potential in environmental and analytical chemistry (Tomasulo et al., 2006).

Mechanism of Action

properties

IUPAC Name |

methyl 4-chloro-1-(cyanomethyl)indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c1-17-12(16)11-7-8-9(13)3-2-4-10(8)15(11)6-5-14/h2-4,7H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHISGCMLSOQLPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1CC#N)C=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-5-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2957186.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2957187.png)

![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2957189.png)

![1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2957196.png)

![3-(3-Chlorophenyl)-3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B2957200.png)